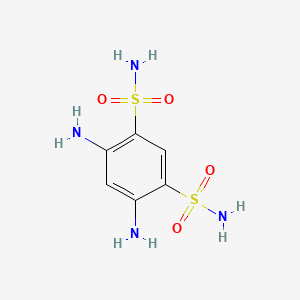

4,6-Diaminobenzene-1,3-disulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O4S2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

4,6-diaminobenzene-1,3-disulfonamide |

InChI |

InChI=1S/C6H10N4O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,7-8H2,(H2,9,11,12)(H2,10,13,14) |

InChI Key |

PBKCIBKAITVBJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 4,6 Diaminobenzene 1,3 Disulfonamide

Classical Synthetic Approaches to Aromatic Sulfonamides and Diamines

The traditional synthesis of aromatic compounds bearing both amino and sulfonamide groups, such as 4,6-Diaminobenzene-1,3-disulfonamide, is rooted in well-established electrophilic aromatic substitution and reduction reactions. These methods involve the sequential installation of sulfonyl and amino functionalities onto a benzene (B151609) ring.

Sulfonation and Chlorosulfonation Reactions Preceding Amidation

The introduction of sulfonamide groups onto an aromatic ring typically begins with sulfonation or chlorosulfonation. Sulfonation is an electrophilic aromatic substitution reaction that places a sulfonic acid (-SO₃H) group on the benzene ring. youtube.com This is commonly achieved by heating benzene or its derivatives with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). unacademy.comchemistrysteps.com The electrophile in this reaction is believed to be sulfur trioxide (SO₃) or its protonated form. chemistrysteps.com

Alternatively, chlorosulfonation introduces a sulfonyl chloride (-SO₂Cl) group directly onto the ring. This is often accomplished by reacting the aromatic compound with chlorosulfonic acid (ClSO₃H). stackexchange.comyoutube.com The resulting sulfonyl chloride is a crucial intermediate, as it is more reactive than sulfonic acid and readily undergoes nucleophilic substitution with amines to form sulfonamides. ucl.ac.ukacs.org The general method for preparing sulfonamides involves the coupling of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk

The choice between sulfonation followed by conversion to sulfonyl chloride, or direct chlorosulfonation, depends on the substrate and desired reaction conditions. Chlorosulfonation can be hazardous and may lead to different products at varying temperatures. stackexchange.com

Nitration-Reduction Strategies for Amino Group Introduction on Benzene Ring

The introduction of amino groups onto the benzene ring is classically achieved through a two-step nitration-reduction sequence. Nitration involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. google.com This electrophilic aromatic substitution reaction introduces nitro (-NO₂) groups onto the ring. The directing effects of substituents already present on the ring determine the position of nitration.

Following nitration, the nitro groups are reduced to primary amino (-NH₂) groups. A variety of reducing agents can be employed for this transformation. Common laboratory-scale methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is also a widely used and often cleaner method for this reduction. google.com The partial reduction of dinitro compounds can be achieved using reagents like sodium or ammonium (B1175870) hydrosulfide (B80085) to selectively reduce one nitro group. orgsyn.org

Multi-Step Reaction Sequences and Intermediate Characterization Towards this compound

The synthesis of this compound requires a carefully planned multi-step sequence to install the two amino groups and two sulfonamide groups at the correct positions (meta to each other for the amino groups and also for the sulfonyl groups). A plausible synthetic route would involve a combination of the reactions described above.

One potential pathway could start with the dinitration of a suitable benzene derivative, followed by chlorosulfonation, amidation, and finally, reduction of the nitro groups. The order of these steps is critical to ensure the correct regiochemistry due to the directing effects of the substituents. For instance, nitro groups are meta-directing, while amino groups are ortho-, para-directing. To avoid undesirable side reactions, an amino group might be "protected" as an amide (e.g., acetanilide) during subsequent electrophilic substitution steps.

A hypothetical synthetic sequence could be:

Dinitration: Start with a compound like 1,3-dichlorobenzene (B1664543) and perform dinitration to introduce nitro groups at the 4 and 6 positions.

Disulfonation/Chlorosulfonation: The resulting dinitro compound is then subjected to chlorosulfonation to introduce sulfonyl chloride groups at the 1 and 3 positions.

Amidation: The disulfonyl chloride intermediate is reacted with ammonia (B1221849) to form the disulfonamide. This step is a common method for creating the sulfonamide functionality from a sulfonyl chloride. nbinno.com

Reduction: The final step involves the reduction of the two nitro groups to amino groups, yielding the target molecule, this compound.

Throughout such a multi-step synthesis, the characterization of intermediates is crucial to confirm their structure and purity before proceeding to the next step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for this purpose.

Optimized Synthesis of this compound

To improve the efficiency, yield, and sustainability of the synthesis, classical methods are often optimized by fine-tuning reaction conditions and exploring novel catalytic systems.

Reaction Condition Optimization for Yield Enhancement and Selectivity

Optimizing reaction conditions is key to maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters that are typically adjusted include temperature, reaction time, and the stoichiometry of reagents.

The table below illustrates typical conditions for key reaction types involved in the synthesis of aromatic diamino disulfonamides.

| Reaction Type | Reagents | Typical Temperature | Key Optimization Parameters |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 - 50 °C | Temperature control, acid ratio |

| Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Low to moderate | Reagent stoichiometry, temperature |

| Amidation | Aqueous Ammonia | Room Temperature | Concentration of ammonia, reaction time |

| Reduction | H₂/Pd or Sn/HCl | Room to elevated | Catalyst loading, pressure (for H₂), acid concentration |

This table presents generalized conditions; specific optimizations are required for each substrate.

Catalyst Systems and Reaction Media Engineering in the Synthesis of this compound

Modern synthetic chemistry increasingly employs advanced catalyst systems and non-conventional reaction media to enhance reaction efficiency and environmental friendliness. In the synthesis of aromatic amines and sulfonamides, catalysis can play a significant role.

For the C-N bond-forming steps, copper- and palladium-based catalysts are widely used. For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming aryl amines. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of 1,3-diaminobenzene derivatives. google.com For the reduction of nitro groups, catalysts other than palladium, such as iridium complexes, have been shown to accelerate the reaction process. google.com Rhodium catalysts have been employed in C-H amination reactions to form cyclic intermediates that can be converted to 1,2-diamines. nih.gov

Reaction media engineering involves selecting solvents that not only dissolve the reactants but also positively influence the reaction rate and selectivity. In some cases, moving to greener solvents or even solvent-free conditions can improve the sustainability of the process. For instance, certain cyclocondensation reactions to form related heterocyclic structures have been efficiently carried out in water, avoiding the use of volatile organic solvents. researchgate.netresearchgate.net The choice of solvent can be critical; for example, in some flow chemistry syntheses, THF was found to be the only solvent that prevented clogging of the system. tue.nl

The development of optimized syntheses for this compound would likely involve screening various catalysts for the reduction and potential C-N coupling steps, as well as exploring different solvent systems to improve yield and facilitate product isolation.

Green Chemistry Principles and Sustainable Synthetic Pathways for the Compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety. researchgate.net These principles provide a framework for developing more sustainable chemical processes. edu.krdnih.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste products. This is a primary focus of green chemistry. edu.krd

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions are often superior to stoichiometric ones in this regard. edu.krd

Less Hazardous Chemical Syntheses: Utilizing and generating substances that have little or to no toxicity to human health and the environment. jddhs.com

Safer Solvents and Auxiliaries: Reducing or eliminating the use of toxic organic solvents. jddhs.com Research into solvent-free reactions or the use of greener alternatives like water or bio-based solvents is a key area of focus. jddhs.comresearchgate.net

Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources rather than depleting petrochemical sources. researchgate.netnih.gov The biosynthesis of aromatic compounds from glucose via the shikimate pathway is an example of this principle in action for related structures. mdpi.com

Reduce Derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications to reduce reaction steps and waste. nih.gov

Catalysis: Using catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. edu.krd

Sustainable pathways for the synthesis of this compound could involve biocatalysis or the use of solid acid catalysts to replace traditional hazardous reagents. The goal is to create processes that are not only efficient but also inherently safer and more environmentally benign. epa.gov

Alternative Synthetic Pathways and Novel Precursors for this compound Derivatives

While traditional synthetic routes are established, research into alternative pathways and novel precursors is ongoing to improve efficiency, yield, and safety. One area of exploration is the use of different starting materials that may be more readily available or environmentally friendly. For instance, the synthesis of related compounds like 4,6-diaminoresorcinol (B101129) has shifted from using halogenated arenes to more accessible precursors like resorcinol (B1680541) to avoid environmental scrutiny and supply chain issues. google.com

| Synthetic Approach | Precursors | Key Features | Potential Advantages |

| Traditional Synthesis | m-Phenylenediamine | Multi-step process involving sulfonation and amination. | Established and well-understood methodology. |

| Green Alternative | Biosynthesized Aromatic Amines | Utilizes renewable feedstocks and enzymatic transformations. mdpi.com | Reduced environmental impact, use of non-toxic reagents. researchgate.net |

| Novel Precursor Route | Modified Benzene Derivatives (e.g., from Resorcinol) | Avoids hazardous starting materials like halogenated benzenes. google.com | Improved safety profile and precursor availability. |

| Cascade Reactions | Simple Isatins or Pyrrolidines | One-pot synthesis with multiple bond formations in a single sequence. durham.ac.uk | Increased efficiency, reduced waste and purification steps. durham.ac.uk |

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for research applications. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Separation Methodologies (e.g., Column Chromatography, HPLC)

Chromatographic methods are powerful tools for the separation and purification of this compound from reaction mixtures and for the isolation of its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for both analytical purity assessment and preparative purification. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to effectively separate the target compound from starting materials, by-products, and isomers.

Column Chromatography: For larger scale purification in a research setting, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is common. The choice of eluent (mobile phase) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the desired compound from its impurities is selected.

Recrystallization and Precipitation Protocols for Enhanced Purity

Recrystallization is a widely used and effective technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of a crystalline solid of high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For a polar compound like this compound, polar solvents such as water, ethanol, or mixtures thereof are often suitable.

Precipitation can also be used for purification. This involves dissolving the crude material in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the compound is insoluble, causing the pure product to precipitate out of the solution. For instance, dissolving the compound in an acidic aqueous solution and then carefully neutralizing it can induce precipitation of the purified product.

Impurity Profiling and Purity Assessment Methodologies for this compound

A thorough understanding of potential impurities is critical for ensuring the quality of research-grade material. Impurity profiling involves identifying and quantifying these impurities.

Common impurities may arise from:

Incomplete reactions (residual starting materials).

Side reactions (isomeric by-products).

Degradation of the product.

Analytical techniques used for purity assessment and impurity profiling include:

HPLC: As mentioned, HPLC is a primary tool for quantifying the purity of the main compound and detecting impurities. When coupled with a mass spectrometer (LC-MS), it can also be used to identify the chemical structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the compound and any impurities present.

Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its impurities.

| Analytical Method | Information Provided | Application in Purity Assessment |

| HPLC | Retention time, peak area | Quantifies purity, detects and quantifies impurities. |

| LC-MS | Retention time, mass-to-charge ratio | Identifies unknown impurities by their molecular weight. |

| NMR Spectroscopy | Chemical shift, coupling constants | Confirms the structure of the desired product and characterizes impurities. |

| Elemental Analysis | Percentage composition of elements | Verifies the empirical formula of the synthesized compound. |

Process Chemistry Considerations for Scaling Up the Production of this compound for Research Purposes

Scaling up the synthesis from a laboratory bench to a larger, pilot-plant scale for research purposes requires careful consideration of several process chemistry parameters to ensure safety, efficiency, and reproducibility.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential. This includes identifying the rate-limiting step and understanding the heat flow of the reaction (exothermic or endothermic) to design appropriate heating or cooling systems.

Solvent and Catalyst Screening: The choice of solvent and catalyst can have a significant impact on reaction performance and ease of workup at a larger scale. Optimization studies are often performed to select the most suitable candidates. durham.ac.uk

Process Safety: A comprehensive safety assessment is crucial. This includes evaluating the thermal stability of reactants and products, identifying potential runaway reaction conditions, and ensuring proper containment and handling procedures for any hazardous materials.

Workup and Isolation: The purification and isolation procedures must be scalable. For example, filtration and drying equipment must be appropriately sized. The choice between crystallization and chromatography for purification will depend on the required purity and the scalability of the chosen method.

Flow Chemistry: Continuous flow chemistry offers several advantages for scale-up, including improved heat and mass transfer, enhanced safety, and easier automation. durham.ac.uk This can be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

By carefully addressing these considerations, the synthesis of this compound can be successfully scaled up to produce the quantities of high-purity material required for further research.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4,6 Diaminobenzene 1,3 Disulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 4,6-diaminobenzene-1,3-disulfonamide, a comprehensive suite of NMR experiments would be employed to unambiguously assign its structure.

¹H NMR and ¹³C NMR Spectral Assignment and Structural Elucidation of this compound

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to its unique arrangement of functional groups on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The key signals would arise from the aromatic protons and the protons of the amino and sulfonamide groups.

Aromatic Protons: The benzene ring has two protons at the C2 and C5 positions. Due to the strong electron-donating effects of the two amino groups and the strong electron-withdrawing effects of the two sulfonamide groups, these protons are expected to be in distinct chemical environments. The proton at C2, situated between two amino groups, would likely experience significant shielding and appear at a higher field (lower ppm). Conversely, the proton at C5, positioned between two sulfonamide groups, would be deshielded and resonate at a lower field (higher ppm).

Amino (-NH₂) Protons: The protons of the two primary amino groups would likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Sulfonamide (-SO₂NH₂) Protons: Similarly, the protons of the two sulfonamide groups are also expected to produce a broad singlet, the position of which is also sensitive to the experimental conditions.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 6.0 - 6.5 | Singlet | 1H |

| H-5 | 7.5 - 8.0 | Singlet | 1H |

| -NH₂ (Amino) | 4.0 - 5.5 | Broad Singlet | 4H |

| -SO₂NH₂ (Sulfonamide) | 6.5 - 7.5 | Broad Singlet | 4H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals for the six carbon atoms of the benzene ring.

C1 & C3 (Sulfonamide-bearing carbons): These carbons are directly attached to the strongly electron-withdrawing sulfonamide groups and are expected to be significantly deshielded, appearing at a low field.

C4 & C6 (Amino-bearing carbons): Conversely, the carbons bearing the electron-donating amino groups will be shielded and resonate at a higher field.

C2 & C5: The chemical shifts of these carbons will be influenced by the combined electronic effects of the adjacent substituents. C2, flanked by two amino groups, will be more shielded than C5, which is situated between two sulfonamide groups.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C3 | 145 - 155 |

| C4, C6 | 150 - 160 |

| C2 | 95 - 105 |

| C5 | 125 - 135 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To confirm the assignments made from 1D NMR and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, no direct through-bond couplings between the aromatic protons (H-2 and H-5) are expected as they are isolated.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the H-2 signal to the C2 signal and the H-5 signal to the C5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. researchgate.netyoutube.commdpi.com Expected key correlations would include:

H-2 with C4 and C6, and potentially C1 and C3.

H-5 with C1 and C3, and potentially C4 and C6.

The amino protons with C4 and C6.

The sulfonamide protons with C1 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the aromatic protons and the protons on the adjacent amino and sulfonamide groups.

Variable Temperature NMR Studies for Conformational Dynamics and Exchange Phenomena

The sulfonamide and amino groups in this compound can exhibit restricted rotation around the C-S and C-N bonds, respectively. researchgate.net Variable temperature (VT) NMR studies can provide valuable insights into these dynamic processes. researchgate.netst-andrews.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons and carbons of these groups. At lower temperatures, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the energy barrier for rotation can be calculated. researchgate.net

Mass Spectrometry (MS) Applications in Characterizing this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₆H₁₀N₄O₄S₂), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value to confirm the molecular formula.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Accurate Mass (m/z) |

| [M+H]⁺ | C₆H₁₁N₄O₄S₂ | 271.0222 |

Fragmentation Pathway Analysis and Structural Information Derivation

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the original molecule. The fragmentation of aromatic sulfonamides often follows characteristic pathways. nih.govnih.govresearchgate.netacs.orgresearchgate.net

A plausible fragmentation pathway for protonated this compound would likely involve:

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral sulfur dioxide molecule (SO₂; 64 Da). nih.govresearchgate.net This would lead to a significant fragment ion.

Cleavage of the C-S bond: Scission of the bond between the aromatic ring and the sulfur atom of the sulfonamide group can occur.

Loss of the sulfonamide group: The entire -SO₂NH₂ group (79 Da) could be lost as a radical.

Loss of ammonia (B1221849) from the sulfonamide: The sulfonamide group can lose ammonia (NH₃; 17 Da).

Ring fragmentation: At higher collision energies, the aromatic ring itself may fragment.

The analysis of these fragmentation patterns would provide strong corroborative evidence for the proposed structure of this compound. nih.gov

Ionization Techniques (e.g., ESI, MALDI) in the Analysis of the Compound

The mass spectrometric analysis of this compound can be effectively carried out using soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods are crucial for obtaining the molecular weight and structural information of the compound with minimal fragmentation.

Electrospray Ionization (ESI):

ESI is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI would typically be performed in the positive ion mode, resulting in the formation of the protonated molecule, [M+H]⁺. ecut.edu.cn

The fragmentation of aromatic sulfonamides in ESI mass spectrometry has been studied, and common fragmentation pathways involve the loss of SO₂. nih.gov The fragmentation patterns can provide valuable structural information. For instance, the cleavage of the sulfonamide bond is a common fragmentation pathway for aminosulfonamides, often resulting in characteristic ions. researchgate.net The study of disulfonamide ligands has shown that in positive ion mode ESI-MS, protonated ligands and their metal complexes can be observed, and the addition of salts like NaOAc can simplify the mass spectra and enhance sensitivity. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI):

MALDI is another soft ionization technique that is suitable for the analysis of a wide range of molecules, including aromatic amines. In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs at the laser wavelength. nih.gov The laser irradiation of the matrix leads to the desorption and ionization of the analyte molecules, typically as protonated species. For this compound, a suitable matrix would be an organic acid such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). While MALDI is a powerful technique, it is important to note that some amines have been reported to undergo dehydrogenation in MALDI-TOF MS, which could lead to the observation of [M-H]⁺ ions. nih.gov

| Ionization Technique | Typical Ion Observed | Key Advantages for this compound | Potential Considerations |

|---|---|---|---|

| Electrospray Ionization (ESI) | [M+H]⁺ | Well-suited for polar molecules, provides molecular weight information with minimal fragmentation, compatible with liquid chromatography. acs.org | Fragmentation can occur, potentially leading to loss of SO₂. nih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺ | High sensitivity, suitable for a broad range of molecules. | Potential for in-source reactions like dehydrogenation. nih.gov Matrix selection is crucial for successful analysis. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes. americanpharmaceuticalreview.com These techniques are invaluable for the structural characterization of this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups.

Sulfonamide Group (-SO₂NH₂): The sulfonamide group gives rise to strong and distinct vibrational bands. The asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration usually appears in the 940-900 cm⁻¹ region. rsc.org The N-H stretching vibrations of the sulfonamide group are expected in the 3400-3200 cm⁻¹ range.

Amine Group (-NH₂): The primary amine groups will show characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The scissoring (bending) vibration of the -NH₂ group is typically found around 1650-1580 cm⁻¹.

Aromatic Ring: The benzene ring will exhibit several characteristic vibrations. C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.

Hydrogen Bonding: The presence of both N-H and S=O groups in this compound allows for the formation of intermolecular and intramolecular hydrogen bonds. These interactions can lead to a broadening and shifting of the N-H and S=O stretching bands to lower frequencies in the IR and Raman spectra. The study of related sulfonamides has highlighted the role of NH–π interactions in their stabilization. sdu.dk

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | SO₂ Asymmetric Stretch | 1370-1335 |

| SO₂ Symmetric Stretch | 1180-1160 | |

| S-N Stretch | 940-900 | |

| Amine (-NH₂) | N-H Stretch | 3500-3300 |

| N-H Bend (Scissoring) | 1650-1580 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600-1450 | |

| C-H Bend (Out-of-plane) | 900-675 |

Both IR and Raman spectroscopy can be utilized for the quantitative analysis of this compound, which is crucial for reaction monitoring and purity assessment in pharmaceutical quality control. jbclinpharm.orgijrar.org

Reaction Monitoring: The synthesis of this compound can be monitored in real-time using in-situ IR or Raman spectroscopy. spectroscopyonline.comkit.eduamericanpharmaceuticalreview.com By tracking the disappearance of reactant peaks and the appearance of product peaks, the reaction kinetics and endpoint can be determined. For instance, the characteristic bands of the sulfonamide or amine groups can be monitored to follow the progress of the reaction. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. oxinst.comresearchgate.net

Purity Assessment: The purity of a sample of this compound can be assessed by comparing its IR or Raman spectrum to that of a pure reference standard. researchgate.net The presence of impurity peaks in the spectrum would indicate a lower purity. Quantitative analysis can be performed by creating a calibration curve that relates the intensity of a characteristic peak of the compound to its concentration. Spectrophotometric methods are widely used for the determination of drug purity. ijrar.org Vibrational spectroscopy is a powerful tool for the analysis of active pharmaceutical ingredients and formulated products. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the aromatic ring and its substituents.

The benzene ring in this compound is the primary chromophore. The presence of the amino and sulfonamide groups as substituents on the aromatic ring will influence the position and intensity of the absorption bands. Aromatic compounds typically exhibit strong absorption bands in the UV region due to π-π* transitions. researchgate.net The amino groups, being strong electron-donating groups, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic absorption spectra of aromatic compounds are characterized by one or more bands corresponding to π→π* transitions. nih.gov

The expected electronic transitions for this compound are:

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. These are typically high-intensity absorptions.

n → π transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen or oxygen atoms of the amino and sulfonamide groups to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π-π* transitions.

The position and intensity of the UV-Vis absorption bands of this compound are expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.orgslideshare.net The nature of the solvent can affect the energy levels of the ground and excited states of the molecule differently, leading to shifts in the absorption maximum (λ_max). vlabs.ac.in

Positive Solvatochromism (Bathochromic Shift): In polar solvents, the excited state, which is generally more polar than the ground state for molecules with electron-donating groups, is stabilized to a greater extent. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (red shift). wikipedia.org

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more stabilized by the polar solvent than the excited state, an increase in the energy gap occurs, resulting in a shift of the absorption maximum to a shorter wavelength (blue shift). wikipedia.org

Theoretical and Computational Chemistry Investigations on 4,6 Diaminobenzene 1,3 Disulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic behavior of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Energy Calculations

A DFT study would be the first step in a computational analysis. This method involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The primary output would be the molecule's optimized geometry—the lowest energy arrangement of its atoms in three-dimensional space. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, calculations would provide the total electronic energy and other thermodynamic properties in the ground state. However, specific optimized coordinates and energy values for 4,6-Diaminobenzene-1,3-disulfonamide are not present in the surveyed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction of this compound

From a DFT calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitability. researchgate.net A small gap typically suggests high reactivity, while a large gap indicates high stability. researchgate.net Without specific calculations, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain uncharacterized.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An EPS map illustrates the charge distribution across a molecule's surface. It is generated by calculating the electrostatic potential at various points on the electron density surface. This map uses a color spectrum—typically red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions—to identify sites susceptible to electrophilic and nucleophilic attack. Analysis of the EPS map for this compound would reveal the reactive sites, particularly around the amino and sulfonamide groups, but such a map is not available in published research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy. DFT calculations can compute the theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These predictions help in the assignment of experimental spectral bands to specific molecular motions. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation. No such predicted spectroscopic data for this compound could be located.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the physical movement of atoms and molecules over time, providing insights into dynamic processes and conformational flexibility.

Conformational Space Exploration of this compound in Various Environments (e.g., Solution, Gas Phase)

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules (solution phase) or in a vacuum (gas phase). By solving Newton's equations of motion for the system, a trajectory of the molecule's conformational changes over time can be generated. This would allow for the exploration of its stable conformations, the rotational barriers of its functional groups (e.g., the sulfonamide moieties), and how its structure is influenced by the surrounding environment. Such simulation studies, which are crucial for understanding how the molecule might behave in a biological or chemical system, have not been published.

Solvent Effects on the Structure, Dynamics, and Interactions of the Compound

The chemical behavior, structure, and reactivity of this compound are intrinsically influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and understand these solvent effects at a molecular level. The polarity, proticity, and viscosity of a solvent can alter the conformational preferences, intermolecular interactions, and dynamic behavior of the solute molecule.

Computational investigations into solvent effects typically employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's structure and properties. chemrxiv.org Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules surrounding the solute. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed and realistic picture of specific solute-solvent interactions, such as hydrogen bonding, and their influence on the solute's dynamics over time. researchgate.netresearchgate.net

For this compound, the amino and sulfonamide groups are capable of forming hydrogen bonds with protic solvents like water or alcohols. In a polar protic solvent, it is expected that the solvent molecules would form a structured solvation shell around these functional groups, stabilizing conformations that maximize hydrogen bonding opportunities. In contrast, in a nonpolar aprotic solvent, intramolecular interactions might become more dominant in determining the compound's conformation.

Molecular dynamics simulations would be instrumental in revealing the dynamics of the solvation shell, the residence time of solvent molecules around the functional groups, and the influence of the solvent on the rotational freedom of the sulfonamide and amino groups. researchgate.net Such studies would provide insights into how the solvent mediates intermolecular interactions between multiple molecules of this compound.

Illustrative Data on Solvent Effects on Molecular Properties:

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | 4.5 | 0 |

| Toluene | 2.4 | 5.8 | -8.2 |

| Acetone | 20.7 | 7.9 | -15.6 |

| Water | 78.4 | 9.2 | -21.4 |

This table presents hypothetical data for this compound to illustrate the expected trends in molecular properties with varying solvent polarity, based on general principles of computational chemistry.

Investigation of Intramolecular Hydrogen Bonding and Conformational Stability

The presence of both hydrogen bond donors (amino and sulfonamide N-H groups) and acceptors (sulfonamide O atoms) within the this compound structure suggests the potential for intramolecular hydrogen bonding (IMHB). nih.gov These non-covalent interactions can play a crucial role in determining the molecule's three-dimensional shape, stability, and ultimately its biological activity.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate IMHB. ias.ac.in By calculating the potential energy surface of the molecule as a function of key dihedral angles, different stable conformers can be identified. For each conformer, the presence and strength of IMHBs can be analyzed. The geometric criteria for an IMHB typically include a short distance between the hydrogen atom and the acceptor atom (e.g., H···O) and a favorable bond angle (e.g., N-H···O).

The strength of these intramolecular interactions can be quantified by calculating the energy difference between the conformer with the IMHB and a hypothetical conformer where such an interaction is absent. ul.pt Natural Bond Orbital (NBO) analysis is another powerful tool that can provide evidence for IMHB by identifying the delocalization of electron density from the lone pair of the acceptor atom to the antibonding orbital of the donor bond. nih.gov

For this compound, IMHBs could potentially form between the amino groups and the oxygen atoms of the sulfonamide groups. The relative energies of different conformers would reveal the most stable three-dimensional structures in the gas phase. This conformational preference can be significantly influenced by the solvent environment, as discussed in the previous section.

Illustrative Conformational Analysis Data:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | H-Bond Distance (Å) | H-Bond Angle (°) |

| A (IMHB) | 0.0 | C-S-N-H: 178, C-C-N-H: 5 | N-H···O: 2.1 | 155 |

| B (No IMHB) | 3.5 | C-S-N-H: 60, C-C-N-H: 180 | N/A | N/A |

| C (No IMHB) | 4.2 | C-S-N-H: -60, C-C-N-H: 175 | N/A | N/A |

This table provides hypothetical data illustrating a conformational analysis of this compound, where conformer A is stabilized by an intramolecular hydrogen bond.

Molecular Docking and Ligand-Target Interaction Modeling (Focus on Mechanistic Understanding)

Docking Methodologies for Investigating Interactions of this compound with Model Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a protein target. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring each conformation to estimate its binding affinity.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). This step involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry. The flexibility of the molecule is a key consideration, and multiple conformations may be generated.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site of the receptor. The program's algorithm explores various translational, rotational, and conformational degrees of freedom of the ligand.

Scoring and Analysis: The generated poses are then scored based on a scoring function that estimates the binding free energy. The top-scoring poses are then analyzed to understand the key intermolecular interactions.

To enhance the reliability of the docking results, molecular dynamics simulations are often performed on the top-ranked protein-ligand complexes to assess their stability and to refine the binding poses. nih.govnih.gov

Analysis of Binding Pockets, Key Intermolecular Interactions, and Potential Binding Modes

Following a molecular docking simulation, a detailed analysis of the binding pocket and the interactions between this compound and the receptor is crucial for understanding the potential mechanism of action. The binding pocket is the cavity on the surface of the receptor where the ligand binds. Its properties, such as size, shape, and hydrophobicity, determine which ligands can bind.

The key intermolecular interactions that would be analyzed include:

Hydrogen Bonds: The amino and sulfonamide groups of this compound are potent hydrogen bond donors and acceptors, and are expected to form hydrogen bonds with polar amino acid residues in the binding pocket. mdpi.com

Electrostatic Interactions: The charged or polar groups on the ligand can interact with charged residues in the receptor.

Hydrophobic Interactions: The benzene (B151609) ring of the compound can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic ring can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

By examining the top-scoring binding modes, researchers can hypothesize how the compound achieves its biological effect. Different binding modes may lead to different biological outcomes, such as inhibition or activation of an enzyme.

Prediction of Binding Affinity and Specificity using Computational Scoring Functions

A critical component of molecular docking is the scoring function, which is a mathematical model used to predict the binding affinity between a ligand and a receptor. mdpi.com A lower (more negative) score generally indicates a more favorable binding interaction. Scoring functions can be broadly categorized into three types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics, considering terms for van der Waals interactions, electrostatic interactions, and hydrogen bonds.

Empirical Scoring Functions: These are regression-based models that use a set of weighted energy terms to reproduce experimentally determined binding affinities.

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of known protein-ligand complexes and use pairwise potentials to score interactions.

The predicted binding affinity helps in ranking different ligands or different binding poses of the same ligand. Specificity, the ability of a ligand to bind to a particular target over others, can be computationally assessed by docking the compound against a panel of different proteins and comparing the predicted binding affinities. A compound that shows a significantly better score for one target over others is predicted to be more specific.

Illustrative Molecular Docking Results:

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119 | Coordination with Zn2+, H-bond |

| Dihydrofolate Reductase | -7.2 | Ile50, Ser59, Arg70 | H-bond, Hydrophobic |

| Cyclooxygenase-2 | -6.8 | Arg120, Tyr355, Ser523 | H-bond, Pi-sulfur |

This table presents hypothetical molecular docking results for this compound against model enzymes to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asm.org For this compound, QSAR models could be developed for its derivatives to predict their activity and guide the design of new, more potent compounds.

A typical QSAR study involves the following steps:

Data Set Collection: A series of derivatives of this compound with their experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) is required. jbclinpharm.orgnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. The model can also provide insights into the structural features that are important for activity, for example, identifying that increased hydrophobicity in a certain region of the molecule leads to higher potency. This information is invaluable for the rational design of new compounds with improved therapeutic properties.

Development of Robust QSAR Models for Predictive Analysis of Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its analogs, QSAR models serve as predictive tools to estimate their mechanistic activity, guiding the design of new derivatives with enhanced potency. The development of a robust QSAR model is a systematic process involving dataset selection, molecular descriptor calculation, model generation using statistical methods, and rigorous validation. derpharmachemica.comresearchgate.net

The foundation of a QSAR model lies in a dataset of molecules with known biological activities, such as inhibitory concentrations (IC50) or binding constants (Ki). medwinpublishers.com For sulfonamides, these activities can range from anticancer effects to antimicrobial or antidiabetic properties. medwinpublishers.comnih.gov The process typically employs statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) to formulate the relationship. nih.govresearchgate.net For instance, in a study of sulfur-containing thiourea (B124793) and sulfonamide derivatives, MLR was used to build predictive models for anticancer activity against various cell lines. nih.gov

A crucial aspect of QSAR modeling is its validation to ensure the generated model is statistically significant, robust, and predictive, and not a result of chance correlation. derpharmachemica.comresearchgate.net Validation is performed through internal methods, such as cross-validation (e.g., leave-one-out or k-fold cross-validation), and external validation using a separate test set of compounds not used in model development. derpharmachemica.comresearchgate.net Key statistical metrics are used to assess the quality of the model. nih.gov A high squared correlation coefficient (R²) indicates a good fit for the training data, while a high cross-validated squared correlation coefficient (q² or R²cv) signifies good internal predictivity. medwinpublishers.comnih.gov External validation provides the ultimate proof of the model's ability to predict the activity of new, untested compounds. researchgate.net

Table 1: Key Statistical Parameters for QSAR Model Validation This table presents typical statistical metrics used to evaluate the robustness and predictive power of QSAR models, based on common practices in the field.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Squared Correlation Coefficient | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Cross-Validated Correlation Coefficient | q² or R²cv | Assesses the internal predictive ability of the model through cross-validation. derpharmachemica.com | > 0.5 nih.gov |

| External Validation Correlation Coefficient | R²ext | Measures the predictive power of the model on an external test set. | > 0.5 |

| Standard Deviation of Error | s | Indicates the absolute error of the predictions. | As low as possible |

| F-statistic | F | Represents the statistical significance of the regression model. nih.gov | High value indicates significance |

By correlating structural descriptors with activity, QSAR models can provide insights into the pharmacophore, identifying which molecular features are essential for the desired biological effect. nih.govnih.gov This knowledge is invaluable for the rational design and optimization of novel sulfonamide derivatives based on the this compound scaffold. nih.gov

Descriptor Generation and Selection for Sulfonamide-Based Chemical Space

The exploration of the sulfonamide-based chemical space begins with the generation of molecular descriptors. These are numerical values derived from the chemical structure that encode physicochemical, topological, electronic, and steric properties of a molecule. nih.gov For a molecule like this compound, a vast number of descriptors can be calculated using specialized software, creating a high-dimensional representation of its structural features. dntb.gov.ua This process is fundamental to QSAR, as the descriptors form the independent variables used to model the biological activity. nih.gov

Descriptors can be broadly categorized:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban index, Randic connectivity index), molecular connectivity indices, and atom pair counts. semanticscholar.orgbohrium.com

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric parameters and surface area properties.

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and electronic properties (e.g., dipole moment, electrophilicity). nih.govekb.eg

Given that thousands of descriptors can be generated for each compound, a critical step is descriptor selection. Using too many descriptors, or those that are irrelevant or highly inter-correlated, can lead to overfitting and the development of a statistically poor QSAR model. kg.ac.rs The goal of descriptor selection is to identify the most relevant subset of descriptors that provides the best correlation with biological activity while maintaining model simplicity and robustness. nih.govkg.ac.rs

Several methods are employed for descriptor selection:

Stepwise Regression: A heuristic method that iteratively adds (forward selection) or removes (backward elimination) descriptors from the model based on a predefined statistical criterion. kg.ac.rs

Genetic Algorithms (GA): A stochastic search method inspired by natural evolution that can efficiently explore large descriptor spaces to find optimal combinations for a robust QSAR model. bohrium.com

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables (principal components), which can then be used in model building.

The selected descriptors ultimately define the "descriptor pharmacophore"—the key structural features that are statistically correlated with the activity of sulfonamides. bohrium.com For example, studies on sulfonamide derivatives have identified properties like mass, polarizability, electronegativity, and the presence of specific bonds as essential predictors for their biological activities. nih.gov

Table 2: Examples of Molecular Descriptors for Sulfonamide Chemical Space This table provides examples of different categories of molecular descriptors that can be generated to define the chemical space of sulfonamides.

| Descriptor Category | Example Descriptor | Description |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. nih.gov |

| Topological | Randic Connectivity Index (χ1) | Encodes information about the branching and connectivity of the molecular graph. semanticscholar.org |

| Topological | Balaban Index (J) | A distance-based topological index that accounts for molecular size and branching. semanticscholar.org |

| Electronic | Electrophilicity (ω) | Quantifies the ability of a molecule to accept electrons. ekb.eg |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

| 3D/Steric | Van der Waals Volume | Represents the volume occupied by the molecule. nih.gov |

Reaction Pathway Modeling and Mechanistic Insights into the Synthesis and Transformation of this compound

Computational chemistry provides powerful tools for modeling reaction pathways and elucidating the detailed mechanisms of chemical synthesis and transformation. For this compound, these methods can be used to investigate its formation, predict potential side reactions, and optimize reaction conditions without the need for extensive empirical experimentation. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a good balance between computational cost and accuracy for studying molecular structures and energies. nih.govresearchgate.net

A plausible synthetic route to this compound involves the electrophilic aromatic substitution of a benzene derivative. A key step is typically chlorosulfonation, followed by amination. The mechanism of aromatic sulfonation involves the attack of an aromatic ring on a highly electrophilic sulfur species, such as sulfur trioxide (SO₃) or its protonated form, generated from reagents like chlorosulfonic acid or fuming sulfuric acid. masterorganicchemistry.comyoutube.comethz.ch

Computational modeling of such a reaction pathway would involve several key steps:

Geometry Optimization: Calculating the lowest-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Transition State (TS) Search: Locating the highest-energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of this compound, DFT studies could provide insights into the regioselectivity of the sulfonation steps. The existing amino groups on the benzene ring are activating, ortho-, para-directing groups. Computational analysis can quantify the activation energies for substitution at different positions on the ring, explaining why the sulfonyl groups are introduced at the 1- and 3-positions relative to the amino groups. Furthermore, modeling the subsequent amination of the sulfonyl chloride intermediates to form the final sulfonamide can help in understanding the reaction kinetics and potential for side-product formation. nih.gov DFT has been successfully used to rationalize reaction outcomes in similar systems, such as the strain-release functionalization of sulfonamides, where calculated energy differences between diastereomeric transition states explained the observed product ratios. acs.org

Table 3: Computational Modeling of a Hypothetical Electrophilic Sulfonation Step This table outlines the computational approach to analyzing a single step in the synthesis of an aromatic sulfonamide, illustrating the insights gained from theoretical modeling.

| Computational Step | Objective | Information Gained |

|---|---|---|

| Reactant Geometry Optimization | Find the stable 3D structure of the aromatic substrate and the sulfonating agent (e.g., SO₃). | Provides bond lengths, angles, and initial energies. |

| Transition State (TS) Search | Locate the energy maximum for the C-S bond formation (the sigma complex intermediate). youtube.com | Determines the structure of the transition state and the activation energy barrier. |

| Intermediate Optimization | Find the stable structure of the carbocation intermediate (sigma complex). | Characterizes the key intermediate in electrophilic aromatic substitution. |

| Product Geometry Optimization | Find the stable 3D structure of the sulfonic acid product after deprotonation. | Provides the final geometry and energy of the product for the step. |

| Reaction Pathway Analysis | Connect the reactant, TS, intermediate, and product structures on a potential energy surface. | Elucidates the complete energy profile, reaction feasibility, and kinetics of the sulfonation step. |

Reactivity, Derivatization, and Advanced Applications of 4,6 Diaminobenzene 1,3 Disulfonamide in Chemical Research

Chemical Reactivity of the Diamine Moieties in 4,6-Diaminobenzene-1,3-disulfonamide

The two primary amine groups in the 4- and 6-positions of the benzene (B151609) ring are nucleophilic and are the primary sites for electrophilic attack. Their reactivity is fundamental to the functionalization of the molecule.

Acylation, Alkylation, and Sulfonylation Reactions for Functionalization

The primary amine groups of this compound readily undergo reactions with various electrophilic reagents to form more complex derivatives. These functionalization reactions are crucial for modifying the compound's properties and for its use as an intermediate in the synthesis of more complex molecules.

Acylation: Aliphatic and aromatic primary amines react with acid chlorides, anhydrides, and esters in a process known as acylation. This reaction involves the substitution of a hydrogen atom of the -NH₂ group with an acyl group (R-C=O). The resulting products are amides. The reaction is typically performed in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. For this compound, this can occur at one or both amine sites, depending on the stoichiometry of the acylating agent used.

Alkylation: The amine groups can be alkylated by reaction with alkyl halides. However, this reaction can be challenging to control, often leading to polyalkylation, where more than one alkyl group attaches to the nitrogen atom. libretexts.org A patent describing the chemistry of related diaminobenzene sulfonic acids outlines a process where the diamine is first mono-acylated to protect one amine group, then alkylated, and finally de-acylated to yield a mono-alkylated product. google.com This highlights a common strategy to achieve selective functionalization.

Sulfonylation: Similar to acylation, the amine groups can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction, known as the Hinsberg test, is a reliable method for derivatizing primary and secondary amines.

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Presence of a base (e.g., pyridine) |

| Alkylation | Methyl Iodide (CH₃I) | Alkylated Amine | Can lead to polyalkylation; often requires protective group strategies for selectivity |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Aqueous alkali |

Condensation Reactions for Heterocyclic Ring Formation (e.g., Imidazoles, Quinoxalines)

The ortho-positioning of the two amine groups relative to each other is not present in this compound (they are in a meta-relationship). However, the general reactivity of aromatic diamines in condensation reactions is well-established for forming heterocyclic systems. For the specific formation of fused rings like quinoxalines and benzimidazoles, an ortho-diamine (e.g., 1,2-phenylenediamine) is required. nih.govsapub.orgchim.it

While this compound cannot form fused heterocycles like quinoxalines directly, its amine groups can participate in the formation of other heterocyclic structures.

Imidazole (B134444) Formation: Imidazoles can be synthesized through various routes, including the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org The amine groups of this compound could potentially serve as the amine component in variations of such multi-component reactions to yield substituted imidazole derivatives. asianpubs.orgrsc.org

Quinoxaline Formation: The synthesis of quinoxalines is a hallmark reaction of ortho-phenylenediamines, which undergo condensation with α-dicarbonyl compounds. nih.govsapub.orgorganic-chemistry.org This reaction proceeds via the formation of a di-imine intermediate which then cyclizes. chim.it A related compound, 4-amino-6-chloro-1,3-benzenedisulfonamide, has been shown to undergo condensation with aldehydes to form thiazides.

| Heterocycle | Required Co-reactant | Reaction Principle | Applicability Note |

|---|---|---|---|

| Quinoxaline | 1,2-Dicarbonyl compound | Condensation and cyclization | Requires an ortho-diamine; not directly applicable to the 4,6-diamino isomer. |

| Imidazole | Dicarbonyl, Aldehyde | Debus-Radziszewski synthesis | The amine groups can act as the nitrogen source in multi-component reactions to form non-fused imidazole rings. |

Diazotization and Subsequent Coupling Reactions for Azo Dye Synthesis or Further Functionalization

The primary aromatic amine groups are readily converted into diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). Given the presence of two amine groups, a bis-diazonium salt can be formed.

These diazonium salts are versatile intermediates. They are weak electrophiles and will react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in a reaction known as azo coupling. This reaction is a cornerstone of the synthetic dye industry. The closely related 4,6-Diaminobenzene-1,3-disulfonic acid is a known intermediate for producing a variety of azo dyes, including C.I. Reactive Yellow 86. The process involves diazotization of the diamine, which is then coupled to a suitable aromatic partner to form the characteristic azo (-N=N-) linkage, which is a chromophore responsible for the color of the dye. bch.ro

Chemical Reactivity of the Sulfonamide Moieties in this compound

The sulfonamide groups (-SO₂NH₂) possess their own distinct reactivity, centered on the nitrogen atom and its attached acidic protons.

N-Alkylation and N-Acylation of Sulfonamide Nitrogens

The nitrogen atom of a sulfonamide is significantly less nucleophilic than that of an amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, upon deprotonation with a base, the resulting sulfonamide anion is a potent nucleophile.

N-Alkylation: Primary sulfonamides can be N-alkylated using alkylating agents like alcohols or alkyl halides. dnu.dp.ua The reaction with alcohols, known as the borrowing hydrogen approach, often requires a metal catalyst (e.g., based on manganese or iridium) and a base. acs.orgorganic-chemistry.orgrsc.org Alkylation with alkyl halides typically proceeds in the presence of a base such as potassium carbonate (K₂CO₃) to first generate the nucleophilic anion. dnu.dp.ua

N-Acylation: The acylation of sulfonamides to form N-acylsulfonamides can be achieved using acylating agents like acid chlorides or anhydrides. semanticscholar.org This reaction often requires catalysts, such as Lewis acids like copper(II) triflate (Cu(OTf)₂), to proceed efficiently due to the low reactivity of the sulfonamide nitrogen. nih.govtandfonline.com An alternative method uses N-acylbenzotriazoles in the presence of a strong base like sodium hydride (NaH) to yield N-acylsulfonamides in high yields. semanticscholar.orgepa.gov

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Benzyl alcohol | N-alkyl sulfonamide | Mn or Ir catalyst, base (e.g., K₂CO₃) acs.org |

| N-Acylation | Acetic anhydride | N-acyl sulfonamide | Lewis acid catalyst (e.g., Cu(OTf)₂) tandfonline.com |

| N-Acylation | N-acylbenzotriazole | N-acyl sulfonamide | Strong base (e.g., NaH) semanticscholar.org |

Acidic Properties and Salt Formation with Different Bases

The hydrogen atoms on the sulfonamide nitrogen are acidic. The adjacent sulfonyl group is strongly electron-withdrawing, which stabilizes the negative charge on the nitrogen atom after deprotonation (the conjugate base). Consequently, sulfonamides are weak acids, with pKa values typically ranging from 9 to 11 for simple aromatic sulfonamides, comparable to phenols. nih.gov

The acidity can be influenced by other substituents on the aromatic ring. vu.nl For example, the pKa of sulfanilamide (B372717) is approximately 10.1. researchgate.net The presence of a second sulfonamide group, as in this compound, would be expected to further increase the acidity (lower the pKa) of these protons.

Due to this acidity, sulfonamides react with bases to form salts. With strong bases like sodium hydroxide (B78521), they readily form water-soluble sodium salts. This property is often exploited in pharmaceutical applications to improve the solubility of sulfonamide-containing drugs.

| Compound | Approximate pKa | Reference |

|---|---|---|

| Sulfanilamide | 10.1 | researchgate.net |

| Benzenesulfonamide | 10.0 | General Literature |

| 2,6-Diarylbenzenesulfonamides | 11.7 - 12.3 | vu.nl |

Design and Synthesis of Novel Derivatives and Analogs of this compound

The structural scaffold of this compound, featuring a central phenyl ring functionalized with two amino and two sulfonamide groups, offers multiple points for chemical modification. This versatility allows for the systematic design and synthesis of novel derivatives and analogs with tailored physicochemical and biological properties. Modern drug discovery and materials science leverage a combination of computational prediction, high-throughput synthesis, and strategic molecular modifications to explore the chemical space around this core structure.

Rational design is a targeted approach that utilizes an understanding of a molecule's interaction with its biological target to design new, improved compounds. This process is heavily reliant on computational chemistry and the foundational principles of Structure-Activity Relationships (SAR).

SAR studies involve systematically modifying a lead compound, such as this compound, and assessing how these changes affect its activity. For instance, alkylation, acylation, or arylation of the amino groups, or modification of the sulfonamide moieties, can provide critical data on which functional groups are essential for a desired effect.

Computational tools accelerate this process by predicting interactions before synthesis. nih.gov Techniques like molecular docking can simulate the binding of a designed analog into the active site of a target protein, providing insights into binding affinity and orientation. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in activity, allowing for the prediction of the efficacy of yet-unsynthesized compounds. nih.gov The integration of pre-trained language models into graph neural networks is enhancing the ability to predict drug-target interactions, improving generalizability for new or uncharacterized proteins. nih.gov

Table 1: Computational Strategies in the Rational Design of this compound Analogs

| Strategy | Description | Application Example for the Target Scaffold |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | Docking proposed derivatives into a target enzyme's active site to prioritize candidates with the best predicted binding scores. |

| QSAR Modeling | Develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. | Creating a model based on a library of synthesized derivatives to predict the activity of new designs, guiding further synthesis. |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. | Defining a pharmacophore based on the core scaffold to design novel molecules that mimic its key interaction features but have different core structures. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure (charge distribution, orbital energies) of molecules. | Calculating the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to understand the reactivity and interaction capabilities of the scaffold. researchgate.net |

Combinatorial chemistry is a powerful technique for rapidly generating large, diverse collections of compounds, known as chemical libraries. nih.gov This approach is particularly well-suited for exploring the SAR of a scaffold like this compound, which has two distinct, reactive amino groups that can serve as points of diversification.

In a typical combinatorial synthesis, the core scaffold can be attached to a solid support (e.g., a resin bead), allowing for the use of excess reagents and simplified purification through washing. researchgate.net The two amino groups can then be reacted with a collection of diverse building blocks, such as various acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), to create a library of N,N'-disubstituted analogs. The process can be performed in a parallel fashion to produce individual compounds or using a "mix-and-split" strategy to generate complex mixtures. researchgate.net Once synthesized, these libraries are subjected to high-throughput screening to identify "hits" with the desired activity. nih.govnih.gov

Table 2: Hypothetical Combinatorial Library Design for this compound Derivatives

| Step | Procedure | Building Blocks (Examples) | Outcome |

|---|---|---|---|